molecular formula C6H13ClSi B1268312 Allyl(chloromethyl)dimethylsilane CAS No. 33558-75-7

Allyl(chloromethyl)dimethylsilane

Cat. No. B1268312
CAS RN: 33558-75-7
M. Wt: 148.7 g/mol
InChI Key: UHHLOVCFFWGSMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl(chloromethyl)dimethylsilane and its derivatives often involves innovative approaches to generate these compounds with high efficiency and selectivity. For instance, a novel synthesis pathway has been developed for functionalized allylsilanes through a one-pot procedure, which includes the addition of (dimethylphenylsilyl)methyl cerium chloride to cyclopropyl ketone, followed by a Julia homoallylic transposition (Li & Yang, 2004). Another method involves the sequential coupling of two different alkenylmetallics to (chloromethyl)dimethylchlorosilane, demonstrating the versatility in the synthesis of mixed allyl vinyl dimethylsilanes (Prestwich & Wawrzeńczyk, 1989).

Molecular Structure Analysis

The molecular structure of allyl(chloromethyl)dimethylsilane and its related compounds provides insight into their reactivity and potential applications. The regioselectivity and stereochemistry of reactions involving these compounds are crucial for their utility in synthesis. For instance, the regioselectivity of 1,1-dimethylallene allylboration with allyl(chloro)- and triallylboranes has been exploited for the synthesis of isomeric methylene-borabicyclo[3.3.1]nonanes (Erdyakov et al., 2004).

Chemical Reactions and Properties

Allyl(chloromethyl)dimethylsilane undergoes various chemical reactions, highlighting its versatility. One notable reaction is the palladium-catalyzed sp2-sp3 coupling of chloromethylarenes with allyltrimethoxysilane, demonstrating the ability to form new C(sp2)-C(sp3) bonds under mild conditions (Zhang et al., 2017). Additionally, aluminum chloride catalyzes the intramolecular allyl-migration reaction of allyl(chloromethyl)silanes, leading to complex molecular structures (Jung et al., 2004).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Mixed Allyl Vinyl Dimethylsilanes : A method for synthesizing mixed allyl vinyl dimethylsilanes, applied to create a dimethylsila analog of squalene, employs the sequential coupling of alkenylmetallics to (chloromethyl)dimethylchlorosilane (Prestwich & Wawrzeńczyk, 1989).

  • Electrophilic Reactions of Diallylsilanes : The reactions of (chloromethyl)methyldiallylsilanes with various acids and complex BF3·2AcОH have been studied, demonstrating diverse chemical processes like addition, expulsion of propene, and rearrangement (Suslova, Albanov & Shainyan, 2009).

  • Aluminum Chloride-Catalyzed Intramolecular Reactions : Allyl(chloromethyl)diorganosilanes undergo allyl rearrangement reactions with allylic inversion, demonstrating the utility in creating complex chemical structures (Jung et al., 2004).

  • Behavior with Alkoxides : Sodium methoxide's interaction with allyl(chloromethyl)dimethylsilane leads to displacement of chloride and migration of allyl groups, illustrating its reactivity with alkoxides (Sans & Shechter, 1985).

  • Catalytic Asymmetric Synthesis : Chiral allylsilanes have been synthesized through a rhodium-catalyzed asymmetric 1,4-addition, showing its use in creating stereoselectively controlled structures (Shintani et al., 2007).

Applications in Polymer Synthesis and Material Science

  • Synthesis of Organosilicon Polymers : The catalytic polymerization of allyl(4-ethynylphenyl)dimethylsilane using HfCl4 has been explored for synthesizing poly[dimethyl-(1,4-pentadienyl)phenylsilane], demonstrating its potential in polymer chemistry (Asao, Tomeba & Yamamoto, 2005).

  • Hydrosilylated Allyl-Silica Hybrid Monolithic Columns : The synthesis of organic-inorganic silica hybrid monolithic columns with allyl pendant and their subsequent modification via hydrosilylation reactions, showcases the utility in creating novel stationary phases for chromatographic applications (Li & Colón, 2009).

Additional Chemical Applications

  • Aminomercuration-Demercuration Route : Allyl(chloromethyl)dimethylsilane's reaction with aniline in THF in the presence of mercury acetate followed by reduction, provides a method for forming azasilacycloalkanes, illustrating its role in the synthesis of nitrogen-containing heterocycles (Voronkov et al., 1987).

  • Generation of Silafunctional Compounds : Allyl(diethylamino)dimethylsilane's metalation and reaction with aldehydes demonstrate its utility in synthesizing organosilicon compounds with potential applications in organic synthesis (Tamao, Nakajo & Ito, 1988).

Safety And Hazards

Allyl(chloromethyl)dimethylsilane is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion .

properties

IUPAC Name

chloromethyl-dimethyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHLOVCFFWGSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339494
Record name Allyl(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl(chloromethyl)dimethylsilane

CAS RN

33558-75-7, 75422-66-1
Record name Allyl(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl(chloromethyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allyl(chloromethyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
HY Jung, YAW Park, BR Yoo, K Tamao… - Organometallics, 2004 - ACS Publications
Allyl(chloromethyl)diorganosilanes [CH 2 CHCH 2 SiR 1 R 2 (CH 2 Cl), R 1 = Me, Ph; R 2 = Me, Ph, p-ClC 6 H 4 ] in the presence of aluminum chloride undergo an allyl rearrangement …
Number of citations: 5 pubs.acs.org
PF Hudrlik, YM Abdallah, AK Kulkarni… - The Journal of Organic …, 1992 - ACS Publications
Various (chloromethyl) silanes undergo Wagner-Meerwein-type rearrangements using a catalytic amount of EtAlCl2 in dichloromethane. The resulting chlorosilanes have been …
Number of citations: 28 pubs.acs.org
K Saigo, K Tateishi, H Adachi… - The Journal of Organic …, 1988 - ACS Publications
14 (61%)(0.03 mmol) in 6 mL of benzene was sealed in an ampule and degassed by a freeze-pump-thaw method (four cycles). The ampule was dipped in an oil bath controlled at 80 C …
Number of citations: 17 pubs.acs.org
EA Sans - 1981 - search.proquest.com
N® R 3 SiCH2X-----► this attack. Path a represents loss of the halomethyl anion. Path b illustrates migration of a substituent from silicon to carbon with expulsion of halide ion. The …
Number of citations: 3 search.proquest.com
IV Ushakova, BA Shainyan - Russian Journal of Organic Chemistry, 2023 - Springer
The reactions of allyl(chloromethyl)dimethylsilane, diallyl(dimethyl)silane, and diallyl(diphenyl)silanes with N,N-dichloroarenesulfonamides have been studied. Due to the presence of …
Number of citations: 0 link.springer.com
IN Jung, BR Yoo - Advances in Organometallic Chemistry, 2005 - books.google.com
This review will describe Lewis acid-catalyzed reactions such as allylsilylation, intramolecular allyl-migration, Friedel–Crafts alkylation, and hydrosilylation reactions commonly used in …
Number of citations: 4 books.google.com
EA Sans, H Shechter - Tetrahedron letters, 1985 - Elsevier
Sodium methoxide in tetrahydrofuran attacks silicon in allyl(chloromethyl)dimethylsilane and in (chloromethyl)dimethylvinylsilane with displacement of chloride and 1,2-migration of the …
Number of citations: 33 www.sciencedirect.com
AS Ganin, MY Moskalik, VV Astakhova, IV Sterkhova… - Tetrahedron, 2020 - Elsevier
The reactions of triflamide with a series of mono- and diallyl heteroatomic compounds have been studied in the presence of various oxidants (t-BuOI, NBS, NIS). The reaction course …
Number of citations: 23 www.sciencedirect.com
H SiR - thieme-connect.com
Previously published information regarding this product subclass can be found in Houben±Weyl, Vol. 13/5, pp 70±71 and pp 74±75. α-Trialkylsilyl and α-alkylarylsilyl alcohols, ethers, …
Number of citations: 0 www.thieme-connect.com
J Ma, C Cheng, G Sun… - Journal of Polymer Science …, 2008 - Wiley Online Library
A new synthetic methodology for the preparation of copolymers having high incorporation of 1‐alkene together with multifunctionalities has been developed by polarity‐activated …
Number of citations: 26 onlinelibrary.wiley.com

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